Boc-(R)-alpha-benzyl-proline

Description

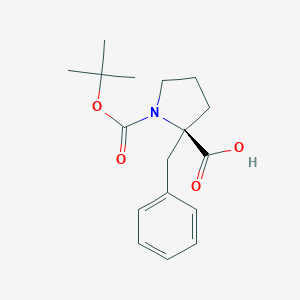

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUNPRGYFCIXSM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375939 | |

| Record name | Boc-(R)-alpha-benzyl-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706806-60-2 | |

| Record name | Boc-(R)-alpha-benzyl-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-(R)-alpha-benzyl-proline chemical properties

An In-depth Technical Guide to the Chemical Properties of Boc-(R)-alpha-benzyl-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically known as (R)-1-(tert-butoxycarbonyl)-2-benzylpyrrolidine-2-carboxylic acid, is a modified amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. The incorporation of a benzyl group at the alpha position of the proline ring introduces unique steric and lipophilic properties, while the tert-butoxycarbonyl (Boc) protecting group on the amine ensures stability and facilitates controlled coupling reactions.

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound. The information is intended to support researchers in its effective utilization for the development of novel therapeutics, particularly in the fields of oncology and neurology.[1][2]

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are critical for its handling, storage, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 706806-60-2 | [2][3] |

| Molecular Formula | C₁₇H₂₃NO₄ | [2][3] |

| Molecular Weight | 305.37 g/mol | [2][3] |

| Appearance | White to light yellowish powder; Foamy solid | [2][3] |

| Purity | ≥ 95% (Assay) | [2] |

| Melting Point | 154-156 °C | [3] |

| Optical Rotation | [α]D²⁵ = +162 ± 2º (c=1% in MeOH) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

Applications in Research and Drug Development

This compound is a versatile building block with several key applications in the pharmaceutical and biochemical sciences. Its unique structure makes it a valuable component in the design and synthesis of complex bioactive molecules.

-

Peptide Synthesis : It serves as a crucial building block for introducing sterically constrained, lipophilic residues into peptide sequences. The benzyl group can enhance the peptide's ability to cross cell membranes and improve its metabolic stability. It is frequently used in the synthesis of cyclic peptides, which are sought after for their high receptor affinity and stability.[2]

-

Drug Development : This compound is instrumental in designing novel therapeutics, particularly for neurological disorders and cancer.[2][4] The rigid proline backbone and the aromatic benzyl group can mimic natural amino acid structures, enabling the resulting molecules to target specific receptors or biological pathways with high specificity.[1]

-

Chiral Auxiliary : Its inherent chirality makes it an effective auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds, a critical requirement for modern pharmaceuticals.[4]

-

Biochemical Research : Researchers utilize this derivative to probe protein-protein interactions and enzyme mechanisms. By incorporating it into peptide chains, scientists can study how changes in structure and lipophilicity affect biological function, providing insights into potential therapeutic targets.[2]

Below is a diagram illustrating the central role and applications of this compound in drug development.

Experimental Protocols

Synthesis of this compound

A general and effective procedure for the N-Boc protection of (R)-2-benzylpyrrolidine-2-carboxylic acid is detailed below.[3]

Materials:

-

(R)-2-benzylpyrrolidine-2-carboxylic acid

-

Tetramethylammonium hydroxide pentahydrate

-

Acetonitrile (ACN)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Diethyl ether

-

10% aqueous citric acid

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Initial Reaction Setup: In a round-bottom flask, a mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid (1.0 eq, e.g., 10.1 mmol, 2.07 g) and tetramethylammonium hydroxide pentahydrate (1.0 eq, e.g., 10.1 mmol, 1.83 g) in acetonitrile (100 mL) is stirred under a nitrogen atmosphere for 90 minutes.

-

First Boc₂O Addition: Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq, e.g., 15.2 mmol, 3.31 g) is added to the mixture. The reaction is allowed to proceed for 48 hours with continuous stirring.

-

Second Boc₂O Addition: A second portion of di-tert-butyl dicarbonate (0.5 eq, e.g., 5.0 mmol, 1.10 g) is added, and the reaction is continued for another 24 hours.

-

Work-up and Extraction:

-

The reaction mixture is concentrated under reduced pressure.

-

The resulting residue is partitioned between diethyl ether (100 mL) and water (50 mL).

-

The aqueous phase is separated and washed with an additional portion of diethyl ether (50 mL).

-

The aqueous layer is then acidified to pH 4 with 10% aqueous citric acid.

-

The acidified aqueous solution is extracted with ethyl acetate (EtOAc, 3 x volumes).

-

-

Purification and Isolation:

-

The combined organic phases from the extraction are washed with brine (30 mL).

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The final product, this compound, is obtained as a foamy solid (yield reported as 41%).[3]

-

The following diagram outlines the general workflow for the synthesis and purification of this compound.

References

An In-Depth Technical Guide to (R)-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as Boc-(R)-α-benzylproline, is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and peptide science. Its unique structure, which combines the conformational rigidity of the proline ring with the steric and electronic properties of a benzyl group at the α-position, makes it a valuable building block for the synthesis of novel peptides and peptidomimetics with tailored biological activities. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen facilitates its use in standard solid-phase and solution-phase peptide synthesis protocols.

This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of (R)-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, with a focus on its role in the development of conformationally constrained peptides.

Chemical Structure and Properties

The fundamental characteristics of (R)-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₂₃NO₄[1] |

| Molecular Weight | 305.37 g/mol [2] |

| CAS Number | 706806-60-2[3] |

| Appearance | White to light yellowish powder[4] |

| Optical Rotation | [α]D²⁵ = +162 ± 2º (c=1% in MeOH)[4] |

| SMILES | CC(C)(C)OC(=O)N1CCC[C@]1(C(=O)O)CC2=CC=CC=C2 |

| InChI | InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20)/t17-/m1/s1 |

Spectroscopic Data

| Spectroscopic Data | Description |

| ¹H NMR | Expected signals would include those for the tert-butyl protons (around 1.4 ppm), the pyrrolidine ring protons (multiplets between 1.8 and 3.8 ppm), the benzylic methylene protons (around 3.0-3.5 ppm), and the aromatic protons of the benzyl group (multiplets between 7.1 and 7.4 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Expected signals would include the tert-butyl carbons (around 28 ppm), the pyrrolidine ring carbons (between 23 and 60 ppm), the benzylic methylene carbon (around 40 ppm), the quaternary α-carbon (around 65-70 ppm), the aromatic carbons (between 125 and 140 ppm), the Boc carbonyl carbon (around 155 ppm), and the carboxylic acid carbonyl carbon (around 175-180 ppm). |

| IR (Infrared) | Characteristic peaks would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C-H stretches of the alkyl and aromatic groups (~2850-3000 cm⁻¹), the C=O stretch of the Boc carbonyl (~1690-1710 cm⁻¹), the C=O stretch of the carboxylic acid carbonyl (~1700-1720 cm⁻¹), and C=C stretches of the aromatic ring (~1450-1600 cm⁻¹). |

| Mass Spectrometry | The predicted monoisotopic mass is 305.1627 u. Expected adducts in ESI-MS would include [M+H]⁺ at m/z 306.1700 and [M+Na]⁺ at m/z 328.1519.[1] |

Experimental Protocols

The following section details a plausible synthetic route for (R)-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, adapted from established methods for the synthesis of α-substituted proline derivatives.

Asymmetric Synthesis of (R)-2-Benzylpyrrolidine-2-carboxylic Acid

The asymmetric synthesis of the core amino acid can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. A representative approach involves the alkylation of a chiral proline enolate equivalent.

Boc Protection of (R)-2-Benzylpyrrolidine-2-carboxylic Acid

This protocol describes the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the synthesized (R)-2-benzylpyrrolidine-2-carboxylic acid.[3]

Materials:

-

(R)-2-Benzylpyrrolidine-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetramethylammonium hydroxide pentahydrate

-

Acetonitrile

-

Ethyl acetate

-

10% aqueous citric acid

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid (1.0 eq) and tetramethylammonium hydroxide pentahydrate (1.0 eq) in acetonitrile is stirred under a nitrogen atmosphere for 90 minutes.

-

Di-tert-butyl dicarbonate (1.5 eq) is added to the reaction mixture.

-

The reaction is stirred for 48 hours. A second portion of di-tert-butyl dicarbonate (0.5 eq) may be added if the reaction is incomplete.

-

After an additional 24 hours, the reaction mixture is concentrated under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The aqueous phase is washed with diethyl ether and then acidified to pH 4 with 10% aqueous citric acid.

-

The acidified aqueous solution is extracted with ethyl acetate.

-

The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Synthesis and Boc-Protection Workflow

Caption: General workflow for the synthesis of the title compound.

Applications in Drug Development and Peptide Science

The primary application of (R)-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is as a building block in peptide synthesis. The incorporation of this constrained amino acid analog into a peptide sequence can induce specific secondary structures, such as β-turns, and enhance the peptide's metabolic stability and receptor binding affinity.

Role in Mu-Opioid Receptor Agonism

Peptides containing proline analogs have been investigated as potent and selective agonists for the µ-opioid receptor.[5] The conformational rigidity imposed by the pyrrolidine ring can lock the peptide backbone into a bioactive conformation, leading to enhanced receptor binding and signaling. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to analgesic effects. Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) is an endogenous opioid peptide with high selectivity for the µ-opioid receptor.[6] Analogs of endomorphin-2, where the proline residue is replaced with derivatives like (R)-2-benzylproline, are of significant interest for developing agonists with potentially improved pharmacological profiles, such as G-protein bias, which may lead to analgesia with reduced side effects.[7]

Mu-Opioid Receptor Signaling Pathway

Caption: Simplified signaling of the μ-opioid receptor. Caption: Simplified signaling of the μ-opioid receptor.

References

- 1. PubChemLite - 2-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid (C17H23NO4) [pubchemlite.lcsb.uni.lu]

- 2. (2R,4S)-4-Benzyl-1-(Tert-Butoxycarbonyl)Pyrrolidine-2-Carboxylic Acid [myskinrecipes.com]

- 3. BOC-(R)-ALPHA-BENZYL-PROLINE | 706806-60-2 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional selectivity of EM-2 analogs at the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-(R)-alpha-benzyl-proline (CAS: 706806-60-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butoxycarbonyl)-(R)-alpha-benzyl-proline, commonly referred to as Boc-(R)-alpha-benzyl-proline, is a chiral amino acid derivative that serves as a crucial building block in modern peptide synthesis and drug discovery. Its unique structural features, including the N-terminal Boc protecting group and the alpha-benzyl substitution, provide steric hindrance and enhanced lipophilicity, making it a valuable component in the design of peptidomimetics and other therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound is a white to light yellowish powder.[1] The incorporation of the benzyl group increases its lipophilicity, a desirable characteristic for enhancing the pharmacokinetic profiles of peptide-based drug candidates.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 706806-60-2 | [1][2] |

| Molecular Formula | C₁₇H₂₃NO₄ | [1][2] |

| Molecular Weight | 305.37 g/mol | [1][2] |

| Appearance | White to light yellowish powder | [1] |

| Purity | ≥ 95% (Assay) | [1] |

| Optical Rotation | [a]D25 = +162 ± 2º (c=1% in MeOH) | [1] |

| Storage Temperature | 0 - 8 °C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of (R)-2-benzylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O). This procedure introduces the tert-butoxycarbonyl (Boc) protecting group onto the proline nitrogen.

Experimental Protocol: Synthesis

A general procedure for the synthesis involves the following steps[3]:

-

A mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid (10.1 mmol) and tetramethylammonium hydroxide pentahydrate (10.1 mmol) in acetonitrile (100 mL) is stirred under a nitrogen atmosphere for 90 minutes.

-

Di-tert-butyl dicarbonate (15.2 mmol) is added to the mixture, and the reaction proceeds for 48 hours.

-

A second portion of di-tert-butyl dicarbonate (5.0 mmol) is added, and the reaction is continued for another 24 hours.

-

The reaction mixture is then concentrated under reduced pressure.

-

The resulting concentrate is partitioned between ether (100 mL) and water (50 mL).

-

The aqueous phase is washed with ether (50 mL) and then acidified to a pH of 4 using 10% aqueous citric acid.

-

The acidified aqueous solution is extracted with ethyl acetate.

-

The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product, 1-tert-butyl (R)-2-(phenylmethyl)pyrrolidine-1,2-dicarboxylate, as a foamy solid.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy of solid-phase peptide synthesis (SPPS).[4] This methodology relies on the graduated acid lability of the protecting groups, where the temporary N-terminal Boc group is removed with a moderate acid (e.g., trifluoroacetic acid - TFA), while the more stable benzyl-based side-chain protecting groups are cleaved in the final step with a strong acid (e.g., hydrogen fluoride - HF).[4][5]

The incorporation of this compound into a peptide sequence introduces a specific stereochemistry and conformational constraint, which can be critical for biological activity.[1] Its benzyl group can also engage in beneficial hydrophobic interactions with target receptors.

Experimental Protocol: Incorporation into a Peptide Chain via Boc-SPPS

The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support. This protocol is based on the standard Boc-SPPS workflow.[6][7]

1. Resin Swelling:

-

Place the desired resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.[6]

-

Drain the solvent.

2. Nα-Boc Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin for a 5-minute pre-wash.[6]

-

Drain and add a fresh 50% TFA/DCM solution and agitate for 15-25 minutes for complete deprotection.[6]

-

Wash the resin with DCM and then isopropanol (IPA).[6]

3. Neutralization:

-

Wash the resin with DCM.

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 5-10 minutes.

-

Wash the resin thoroughly with DCM to remove excess base.[6]

4. Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF).

-

Add this solution to the neutralized peptide-resin.

-

Add DIEA (4-6 equivalents) to initiate the coupling reaction.

-

Agitate the mixture for 1-2 hours at room temperature.[6]

-

Monitor the reaction completion using a suitable test for secondary amines (e.g., the Isatin test).

5. Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

-

A scavenger cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) is typically added to prevent side reactions.[6]

-

The crude peptide is precipitated with cold diethyl ether, collected, and dried.[6]

7. Purification:

-

The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to obtain the final high-purity product.[6]

Visualizations

Chemical Logic of Boc/Bzl Protection in SPPS

Caption: Logical workflow of the Boc/Bzl strategy in Solid-Phase Peptide Synthesis.

Experimental Workflow for Peptide Synthesis

Caption: Step-by-step experimental workflow for peptide synthesis using this compound.

References

An In-depth Technical Guide to Boc-(R)-alpha-benzyl-proline

This technical guide provides comprehensive information on Boc-(R)-alpha-benzyl-proline, a key building block in medicinal chemistry and peptide synthesis. Its utility is particularly noted in the development of novel therapeutics, where the introduction of chirality and enhanced lipophilicity are crucial for the design of biologically active compounds.[1]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 305.37 g/mol [1][2] |

| Molecular Formula | C17H23NO4[1][2] |

| Appearance | White to light yellowish powder[1] |

| Optical Rotation | [a]D25 = +162 ± 2º (c=1% in MeOH)[1] |

| CAS Number | 706806-60-2[1][2] |

| Storage Conditions | 0 - 8 °C[1] |

Experimental Protocols

Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from (R)-2-benzylpyrrolidine-2-carboxylic acid.[2]

Materials:

-

(R)-2-benzylpyrrolidine-2-carboxylic acid

-

Tetramethylammonium hydroxide pentahydrate

-

Acetonitrile (ACN)

-

Di-tert-butyl dicarbonate (Boc2O)

-

Ether

-

Water

-

10% aqueous citric acid

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid (10.1 mmol) and tetramethylammonium hydroxide pentahydrate (10.1 mmol) in acetonitrile (100 mL) is stirred under a nitrogen atmosphere for 90 minutes.[2]

-

Di-tert-butyl dicarbonate (15.2 mmol) is added to the mixture, and the reaction is allowed to proceed for 48 hours.[2]

-

A second portion of di-tert-butyl dicarbonate (5.0 mmol) is added, and the reaction is continued for another 24 hours.[2]

-

The reaction mixture is concentrated under reduced pressure.[2]

-

The resulting concentrate is partitioned between ether (100 mL) and water (50 mL).[2]

-

The aqueous phase is washed with ether (50 mL).[2]

-

The aqueous phase is then acidified to pH 4 with 10% aqueous citric acid.[2]

-

The acidified aqueous solution is extracted with ethyl acetate.[2]

-

The organic phases are combined, washed with brine (30 mL), and dried over anhydrous magnesium sulfate.[2]

-

The solution is filtered, and the solvent is removed under reduced pressure to yield the final product as a foamy solid.[2]

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Boc-(R)-alpha-benzyl-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Boc-(R)-alpha-benzyl-proline, a key intermediate in peptide synthesis and drug development. The information presented is intended to assist researchers in designing, executing, and interpreting experiments involving this compound.

Core Concepts: The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, particularly in peptide synthesis.[1][2] Its popularity stems from its stability under a broad range of conditions, including exposure to most nucleophiles and bases, and its facile removal under specific acidic conditions.[3][4] This predictable reactivity allows for orthogonal protection strategies in complex multi-step syntheses.[3] The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[1]

The stability of the Boc group is critical for its function. It is robust enough to withstand various reaction conditions, yet can be cleaved cleanly when desired. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), which results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[2]

Solubility Profile

A study by Qiu et al. (2021) systematically measured the solubility of Boc-L-proline in fourteen pure solvents at various temperatures using a static gravimetric method.[5] The data from this study is summarized below.

Table 1: Solubility of Boc-L-proline in Various Solvents (mole fraction, x)

| Temperature (K) | Water | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol |

| 283.15 | 0.0018 | 0.1532 | 0.1031 | 0.0812 | 0.0654 | 0.0576 |

| 293.15 | 0.0025 | 0.1854 | 0.1287 | 0.1023 | 0.0831 | 0.0734 |

| 303.15 | 0.0034 | 0.2211 | 0.1589 | 0.1276 | 0.1045 | 0.0928 |

| 313.15 | 0.0046 | 0.2608 | 0.1943 | 0.1578 | 0.1302 | 0.1163 |

| 323.15 | 0.0061 | 0.3051 | 0.2356 | 0.1935 | 0.1609 | 0.1445 |

| Temperature (K) | Acetone | Acetonitrile | Ethyl Acetate | Dichloromethane |

| 283.15 | 0.1345 | 0.0432 | 0.0765 | 0.0987 |

| 293.15 | 0.1654 | 0.0543 | 0.0954 | 0.1234 |

| 303.15 | 0.2011 | 0.0678 | 0.1178 | 0.1521 |

| 313.15 | 0.2423 | 0.0834 | 0.1443 | 0.1854 |

| 323.15 | 0.2898 | 0.1012 | 0.1754 | 0.2243 |

Note: This data is for Boc-L-proline and is presented as a close approximation for this compound. The original data can be found in the supporting information of J. Chem. Eng. Data 2021, 66, 7, 2812–2821.[5]

Qualitative solubility information for Boc-L-proline indicates it is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[5] It is sparingly soluble in aqueous buffers. For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMF before dilution with the aqueous buffer.[5]

Stability Profile

The stability of this compound is primarily dictated by the integrity of the Boc protecting group. As a solid, the compound is generally stable when stored under appropriate conditions. For instance, a similar compound, Boc-(R)-alpha-(3-bromo-benzyl)-proline, is reported to have a shelf life of 6 months at -20°C to -80°C in its lyophilized form.[6] For long-term storage, it is recommended to store the solid compound at -20°C.[6]

In solution, the stability is highly dependent on the pH and temperature. The Boc group is known to be labile under acidic conditions.

Table 2: General Stability of the Boc Protecting Group

| Condition | Stability | Notes |

| Acidic (e.g., TFA, HCl) | Labile | Cleavage occurs to yield the free amine. The reaction is typically rapid at room temperature.[4] |

| Basic (e.g., NaOH, piperidine) | Stable | The Boc group is resistant to cleavage under basic conditions.[3] |

| Nucleophiles | Stable | Generally stable to a wide range of nucleophiles.[3] |

| Reductive (e.g., H₂, Pd/C) | Stable | The Boc group is stable under conditions used for the hydrogenolysis of other protecting groups like Cbz.[4] |

| Elevated Temperature | Generally Stable | Stability at elevated temperatures is dependent on the pH of the solution. Acidic conditions at higher temperatures will accelerate cleavage. |

| Enzymatic (in blood plasma) | High | A study on related Boc-proline derivatives showed high stability in the presence of various peptidases and in blood plasma.[7] |

Experimental Protocols

Protocol 1: Determination of Solubility by the Static Gravimetric Method

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents at different temperatures.

Materials:

-

This compound

-

A set of pure solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)

-

Thermostatic water bath with temperature control

-

Analytical balance

-

Vials with sealed caps

-

Filtration device (e.g., syringe filters)

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a thermostatic water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach solid-liquid equilibrium (typically several hours to a day).

-

After equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, temperature-equilibrated syringe and filter it into a pre-weighed container.

-

Determine the mass of the collected filtrate.

-

Evaporate the solvent from the filtrate in a drying oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the mass of the solvent.

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][3][4][8] The following protocol outlines typical stress conditions. An HPLC method is generally used to quantify the remaining parent compound and detect degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M to 1 M. Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M to 1 M. Incubate at room temperature and an elevated temperature.

-

Oxidative Degradation: Add H₂O₂ to a final concentration of 3-30%. Incubate at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in an oven.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]

-

Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples by a validated HPLC method to determine the percentage of degradation.

Visualizations

Boc Protection and Deprotection Logic

Caption: Logic of Boc protection for amine groups in chemical synthesis.

Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination using the gravimetric method.

Forced Degradation Study Workflow

Caption: Workflow for conducting a forced degradation stability study.

References

- 1. pharmadekho.com [pharmadekho.com]

- 2. This compound | 706806-60-2 [chemicalbook.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cusabio.com [cusabio.com]

- 7. This compound CAS#: 706806-60-2 [amp.chemicalbook.com]

- 8. biopharminternational.com [biopharminternational.com]

Commercial Suppliers and Technical Applications of Boc-(R)-alpha-benzyl-proline: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key applications of Boc-(R)-alpha-benzyl-proline, a valuable chiral building block in peptide synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a structured summary of suppliers, experimental protocols, and relevant biological pathways.

Commercial Availability

A variety of chemical suppliers offer this compound and its derivatives. The following table summarizes key information from a selection of these suppliers to facilitate comparison and procurement.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |

| Chem-Impex | Boc-(R)-a-benzylproline | 706806-60-2 | C₁₇H₂₃NO₄ | ≥ 95% (Assay) | 100MG, 250MG, 1G, 5G |

| Chem-Impex | Boc-(R)-a-(3-bromobenzyl)proline | 959579-70-5 | C₁₇H₂₂BrNO₄ | ≥ 99% (HPLC) | 100MG, 250MG, 1G, 5G |

| Chem-Impex | Boc-(R)-a-(4-bromobenzyl)proline | 706806-75-9 | C₁₇H₂₂BrNO₄ | ≥ 99% (HPLC) | 100MG, 250MG, 1G, 5G |

| Cusabio | Boc-(R)-alpha-(4-bromo-benzyl)-proline | 706806-75-9 | C₁₇H₂₂BrNO₄ | 95% | Lyophilized powder |

| Cusabio | Boc-(S)-alpha-benzyl-proline | 706806-61-3 | C₁₇H₂₃NO₄ | 95% | Lyophilized powder[1] |

| ChemicalBook | This compound | 706806-60-2 | C₁₇H₂₃NO₄ | Not specified | Multiple suppliers listed |

Core Applications in Research and Development

This compound and its analogues are pivotal in several areas of chemical and pharmaceutical research. Their unique structural features, including the bulky benzyl group and the chiral center, make them ideal for:

-

Peptide Synthesis: As a protected amino acid, it serves as a fundamental building block in the synthesis of peptides.[2][3] The Boc (tert-butyloxycarbonyl) protecting group provides stability during synthesis and can be readily removed under acidic conditions.[3] The incorporation of this non-natural amino acid can enhance the metabolic stability and conformational rigidity of synthetic peptides.

-

Drug Development: This compound is extensively used in the design and synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[2][3][4] Its structure can mimic natural amino acids, allowing it to interact with biological targets such as receptors and enzymes.[2]

-

Asymmetric Synthesis: The inherent chirality of this compound makes it a valuable chiral auxiliary, guiding the stereoselective formation of new chemical entities.[5]

Experimental Protocols

The following sections detail generalized experimental protocols for the application of this compound in its primary research contexts.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method for the solid-phase synthesis of peptides.[6][7]

1. Resin Preparation and First Amino Acid Coupling:

-

Select a suitable resin, such as a Merrifield or PAM resin.

-

Swell the resin in a suitable solvent like dichloromethane (DCM).

-

Couple the first Boc-protected amino acid to the resin, often via its cesium salt to minimize racemization.[8]

2. Deprotection of the Boc Group:

-

Treat the resin-bound amino acid with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Boc protecting group.[7]

-

A short pre-wash with the TFA/DCM solution can be performed, followed by a longer deprotection step (e.g., 20-30 minutes).[8][9]

-

Wash the resin thoroughly with DCM and a neutralization base such as diisopropylethylamine (DIEA) in DCM to neutralize the resulting trifluoroacetate salt.[6]

3. Coupling of this compound:

-

Activate the carboxylic acid of this compound using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

-

Add the activated amino acid solution to the deprotected, resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative method like the ninhydrin test.

4. Repetitive Cycles:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7]

-

Scavengers, such as anisole or p-cresol, are typically added to prevent side reactions.[9]

6. Purification:

-

Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Role in Targeting Signaling Pathways in Disease

The incorporation of structurally unique amino acids like this compound into peptide-based drugs is a key strategy for enhancing their therapeutic properties. These modifications can improve receptor binding, increase metabolic stability, and modulate signaling pathways implicated in diseases such as cancer.

In cancer, for instance, several signaling pathways are commonly dysregulated, leading to uncontrolled cell growth and proliferation.[10] Peptide-based therapeutics designed with building blocks like this compound can be developed to target these pathways.

Application as a Chiral Auxiliary in Asymmetric Synthesis

The stereocenter of this compound can be exploited to control the stereochemical outcome of a chemical reaction. In this application, the compound is temporarily attached to a prochiral substrate, directing the approach of a reagent to create a new stereocenter with high selectivity.

General Workflow:

-

Attachment: The chiral auxiliary, this compound, is covalently attached to a prochiral substrate.

-

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol reaction) where the auxiliary sterically or electronically directs the formation of one diastereomer over the other.

-

Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched compound. The auxiliary can often be recovered and reused.

References

- 1. cusabio.com [cusabio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell Signaling and Metabolism - German Cancer Research Center [dkfz.de]

Synthesis of Boc-(R)-alpha-benzyl-proline from (R)-alpha-benzyl-proline

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-(R)-alpha-benzyl-proline (Boc-(R)-alpha-benzyl-proline) from its parent amino acid, (R)-alpha-benzyl-proline. The tert-butoxycarbonyl (Boc) protecting group is fundamental in peptide synthesis and the development of complex pharmaceutical agents due to its stability and selective, acid-labile removal.[1][2][3] This document details a robust experimental protocol, summarizes key quantitative data, and illustrates the reaction pathway and workflow for this essential protection reaction.

Reaction Overview

The synthesis involves the protection of the secondary amine of (R)-alpha-benzyl-proline using di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[4][5] This reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of the Boc anhydride. The result is the formation of a stable N-Boc carbamate derivative.[5]

General Reaction Scheme:

(R)-alpha-benzyl-proline + Di-tert-butyl dicarbonate --(Base)--> this compound

Experimental Protocol

The following protocol is based on a reported synthesis for the preparation of this compound.[6]

2.1 Materials and Reagents:

-

(R)-2-benzylpyrrolidine-2-carboxylic acid

-

Tetramethylammonium hydroxide pentahydrate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetonitrile (ACN)

-

Diethyl ether

-

Ethyl acetate (EtOAc)

-

10% aqueous citric acid

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas supply

2.2 Procedure:

-

Reaction Setup: A mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid (2.07 g, 10.1 mmol) and tetramethylammonium hydroxide pentahydrate (1.83 g, 10.1 mmol) in acetonitrile (100 mL) is stirred under a nitrogen atmosphere for 90 minutes.[6]

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O, 3.31 g, 15.2 mmol) is added to the reaction mixture.[6] The reaction is allowed to proceed for 48 hours.[6]

-

Second Addition (Optional): A second portion of di-tert-butyl dicarbonate (1.10 g, 5.0 mmol) is added, and the reaction is continued for another 24 hours to drive the reaction to completion.[6]

-

Work-up and Extraction:

-

The reaction mixture is concentrated under reduced pressure.[6]

-

The resulting concentrate is partitioned between diethyl ether (100 mL) and water (50 mL).[6]

-

The aqueous phase is separated and washed with an additional portion of ether (50 mL).[6]

-

The aqueous layer is then acidified to a pH of 4 by adding 10% aqueous citric acid.[6]

-

The acidified aqueous solution is extracted with ethyl acetate (EtOAc).[6]

-

-

Purification:

-

The combined organic phases from the ethyl acetate extraction are washed with brine (30 mL).[6]

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[6]

-

This procedure affords 1-tert-butyl (R)-2-(phenylmethyl)pyrrolidine-1,2-dicarboxylate as a foamy solid.[6]

-

Data Presentation

The quantitative data for the described synthesis are summarized below for clarity and reproducibility.

Table 1: Reagents and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| (R)-alpha-benzyl-proline | 205.25[7] | 2.07 g | 10.1 | 1.0 |

| Tetramethylammonium hydroxide pentahydrate | 181.23 | 1.83 g | 10.1 | 1.0 |

| Di-tert-butyl dicarbonate (1st addition) | 218.25 | 3.31 g | 15.2 | 1.5 |

| Di-tert-butyl dicarbonate (2nd addition) | 218.25 | 1.10 g | 5.0 | 0.5 |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Acetonitrile | [6] |

| Base | Tetramethylammonium hydroxide pentahydrate | [6] |

| Temperature | Room Temperature | [6] |

| Reaction Time | 72 hours (48h + 24h) | [6] |

| Product | This compound | [6] |

| Yield | 41% (1.26 g) |[6] |

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Reaction pathway for Boc protection of (R)-alpha-benzyl-proline.

Caption: Experimental workflow for the synthesis and purification.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. benchchem.com [benchchem.com]

- 4. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 706806-60-2 [chemicalbook.com]

- 7. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Boc-(R)-alpha-benzyl-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Boc-(R)-alpha-benzyl-proline, a valuable chiral building block in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on closely related analogs and general experimental protocols for its characterization.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | (2R)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | [1] |

| Synonyms | Boc-(R)-a-benzylproline, Boc-R-α-Bzl-Pro-OH, N-Boc-(R)-2-Benzyl-proline | [2] |

| CAS Number | 706806-60-2 | [2] |

| Molecular Formula | C₁₇H₂₃NO₄ | [2] |

| Molecular Weight | 305.37 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 154-156 °C | [2] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. The ¹H and ¹³C NMR data are predicted based on the analysis of similar structures, such as N-benzyl-L-proline[3] and other Boc-protected amino acids. The IR and MS data are based on general principles and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.35 - 7.20 | m | 5H | Aromatic (benzyl) |

| ~ 4.0 - 3.8 | m | 1H | Proline CH |

| ~ 3.5 - 3.3 | m | 2H | Proline CH₂ |

| ~ 3.2 & 2.9 | d | 2H | Benzyl CH₂ |

| ~ 2.4 - 1.8 | m | 4H | Proline CH₂ |

| ~ 1.45 | s | 9H | Boc (tert-butyl) |

Table 2.2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~ 175 - 173 | Carboxylic acid C=O |

| ~ 155 | Boc C=O |

| ~ 135 | Aromatic C (quaternary) |

| ~ 130 - 127 | Aromatic CH |

| ~ 80 | Boc C(CH₃)₃ |

| ~ 68 | Proline Cα |

| ~ 58 | Proline CH₂ |

| ~ 40 | Benzyl CH₂ |

| ~ 30 - 25 | Proline CH₂ |

| ~ 28 | Boc CH₃ |

Infrared (IR) Spectroscopy

Table 2.3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 2500 (broad) | O-H stretch (carboxylic acid) |

| ~ 3030 | C-H stretch (aromatic) |

| ~ 2975, 2870 | C-H stretch (aliphatic) |

| ~ 1740 | C=O stretch (Boc carbonyl) |

| ~ 1710 | C=O stretch (carboxylic acid) |

| ~ 1600, 1495, 1450 | C=C stretch (aromatic) |

| ~ 1400 - 1150 | C-N stretch, C-O stretch |

Mass Spectrometry (MS)

Table 2.4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 306.17 | [M+H]⁺ |

| 328.15 | [M+Na]⁺ |

| 250.13 | [M - C₄H₉O]⁺ (loss of tert-butoxy) |

| 204.12 | [M - Boc]⁺ |

| 91.05 | [C₇H₇]⁺ (benzyl) |

Experimental Protocols

Synthesis of this compound[2]

A general procedure for the synthesis involves the reaction of (R)-2-benzylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).

-

Step 1: A mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid and tetramethylammonium hydroxide pentahydrate in acetonitrile is stirred under a nitrogen atmosphere.

-

Step 2: Di-tert-butyl dicarbonate (Boc₂O) is added to the mixture.

-

Step 3: The reaction mixture is stirred for an extended period, with a second portion of Boc₂O added after 48 hours.

-

Step 4: The reaction mixture is concentrated under reduced pressure.

-

Step 5: The resulting residue is partitioned between ether and water.

-

Step 6: The aqueous phase is washed with ether and then acidified with aqueous citric acid.

-

Step 7: The acidified aqueous solution is extracted with ethyl acetate.

-

Step 8: The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Number of scans: 1024 or more.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Spectrometer: FT-IR spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition:

-

Technique: Electrospray ionization (ESI) is a common method for this type of molecule.

-

Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.

-

References

Boc-(R)-alpha-benzyl-proline safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Boc-(R)-alpha-benzyl-proline and its Derivatives

This guide provides comprehensive safety and handling information for this compound and its related compounds, intended for researchers, scientists, and professionals in drug development. The following sections detail hazard identification, protective measures, and emergency procedures to ensure safe laboratory practices.

This compound and its derivatives are chemicals that require careful handling due to their potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these risks.

Table 1: GHS Hazard Identification

| Category | Information | Citations |

| GHS Pictogram | Skull and crossbones | |

| Signal Word | Warning | |

| Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a |

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among the arsenal of protective groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group holds a historically significant and continually relevant position. Its robustness, ease of introduction, and selective removal under specific acidic conditions have made it a cornerstone of solid-phase peptide synthesis (SPPS), a technique that revolutionized the field. This technical guide provides a comprehensive exploration of the Boc protecting group, from its underlying chemical principles to detailed experimental protocols and strategies for mitigating side reactions.

The Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group primarily used to temporarily block the Nα-amino group of an amino acid.[1] This protection prevents the amino group from participating in unwanted side reactions during peptide bond formation. The Boc group's stability under a wide range of conditions, including basic and nucleophilic environments, allows for the selective deprotection of other protecting groups used on amino acid side chains, a concept known as orthogonality.[2]

Introduction of the Boc Group (Protection)

The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.[4]

Diagram of the Boc Protection Reaction

References

The Pivotal Role of Proline Derivatives in Modern Medicinal Chemistry

A Technical Guide for Drug Development Professionals

Proline, a unique proteinogenic amino acid, and its derivatives have emerged as indispensable tools in medicinal chemistry.[1][2][3] Their rigid, cyclic structure imparts significant conformational constraints, making them powerful scaffolds for designing enzyme inhibitors, catalysts for asymmetric synthesis, and peptidomimetics with enhanced therapeutic properties.[1][4][5] This guide provides an in-depth exploration of the multifaceted roles of proline derivatives, offering insights into their application in drug discovery, quantitative data on their efficacy, and the experimental protocols that underpin their development.

Proline: A Privileged Structural Motif

The exceptional utility of proline in drug design stems from its distinctive pyrrolidine ring, which locks the backbone dihedral angle φ (phi) and restricts the cis-trans isomerization of the peptide bond.[1] This inherent rigidity is a key advantage, reducing the entropic penalty upon binding to a biological target and often leading to higher affinity and selectivity.

Key Structural and Functional Attributes:

-

Conformational Rigidity: The five-membered ring structure provides a predictable and stable conformation, crucial for designing molecules that fit precisely into enzyme active sites.[1][3]

-

Chirality: As a chiral molecule, L-proline and its derivatives are instrumental in asymmetric synthesis, enabling the stereoselective production of drug candidates.[6][7][8]

-

Secondary Amine: The secondary amine in the ring is a key feature for its role in organocatalysis, forming enamine or iminium ion intermediates.[6][9]

-

Turn Induction: In peptides, proline residues frequently induce β-turns, a critical secondary structure motif for molecular recognition processes.

These attributes are visualized in the logical relationship diagram below, illustrating how proline's core features translate into its broad applications in medicinal chemistry.

Applications in Drug Design: From Enzyme Inhibitors to Peptidomimetics

The structural versatility of proline has led to its incorporation into a wide array of approved drugs and clinical candidates.[10][11]

Proline derivatives are cornerstone scaffolds for potent enzyme inhibitors, particularly for proteases and angiotensin-converting enzyme (ACE).

Angiotensin-Converting Enzyme (ACE) Inhibitors: The development of Captopril, the first ACE inhibitor, was a landmark achievement in structure-based drug design, inspired by a peptide isolated from snake venom.[12] The proline moiety was found to be crucial for binding to the ACE active site.[1][12] Many subsequent ACE inhibitors, such as Enalapril and Lisinopril, have retained this critical proline-based scaffold.[12][13] The C-terminal proline in inhibitor peptides enhances stability and bioavailability while facilitating key interactions within the enzyme's active site.[1][14]

Hepatitis C Virus (HCV) Protease Inhibitors: Proline derivatives have been integral to the design of inhibitors for the HCV NS3/4A protease, an enzyme essential for viral replication.[15][16] Macrocyclization of peptide inhibitors from the P2 proline position has proven to be a successful strategy, improving potency by over 20-fold.[15] Compounds incorporating substituted prolines at the P2 position have demonstrated exceptional enzymatic and cellular potency.[17][18][19]

The signaling pathway below illustrates the mechanism of ACE inhibitors in the Renin-Angiotensin System (RAS).

Quantitative Data for Proline-Based Inhibitors:

| Compound Class | Target Enzyme | Example Compound | Potency (Kᵢ / IC₅₀) | Reference |

| ACE Inhibitors | Angiotensin-Converting Enzyme | Captopril | IC₅₀ = 23 nM | [13] |

| Enalaprilat | IC₅₀ = 1.2 nM | [12] | ||

| HCV Protease Inhibitors | HCV NS3/4A Protease | Macrocyclic Ketoamide (cpd 45) | Kᵢ* = 6 nM | [15][16] |

| Tricyclic P2 Scaffold (cpd 12) | Kᵢ = 37 nM, IC₅₀ = 200 nM | [17] | ||

| Dual Inhibitors | MMP-9 and Carbonic Anhydrase II | D-proline peptidomimetic (cpd XIV) | Kᵢ (MMP-9) = 8.9 µM, Kᵢ (CAII) = 7.9 µM | [20] |

Note: Kᵢis a measure of binding affinity determined in a continuous assay.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as stability against enzymatic degradation and better oral bioavailability.[21] Proline and its analogues are frequently incorporated into peptidomimetic designs to stabilize specific conformations, such as β-turns, which are crucial for receptor binding.[5] For instance, replacing a natural amino acid with a proline analogue can eliminate unwanted hydrogen bond donor sites, a useful strategy in drug design.[10][11]

L-proline is often called the "simplest enzyme" for its ability to catalyze a wide range of asymmetric reactions with high stereoselectivity.[8] This has revolutionized the synthesis of chiral drugs.[7] Proline catalysis typically proceeds through either an enamine or an iminium ion intermediate, making it highly effective for reactions like aldol condensations, Mannich reactions, and Michael additions.[6][9][22] The low toxicity, low cost, and ready availability of proline make it an exceptionally attractive catalyst for both academic research and industrial-scale synthesis.[8]

Experimental Protocols: A Representative Example

The successful application of proline derivatives relies on robust and reproducible experimental methodologies. Below is a generalized protocol for a key reaction where proline plays a catalytic role.

Representative Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a generalized representation based on common laboratory practices for the reaction between a ketone and an aldehyde.[23][24]

Objective: To synthesize a chiral β-hydroxy ketone with high enantioselectivity using (S)-proline as an organocatalyst.

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Ketone (e.g., acetone or cyclohexanone, 10.0 mmol, 10.0 equiv)

-

(S)-proline (0.2 mmol, 20 mol%)

-

Solvent (e.g., DMSO, or a water/methanol mixture)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the aldehyde in the chosen solvent, add the ketone followed by (S)-proline. The reaction is typically performed at room temperature.[23]

-

Monitoring: Stir the mixture vigorously and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

-

Analysis: Characterize the product using NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

The workflow for this type of organocatalytic process is depicted in the diagram below.

Conclusion and Future Perspectives

Proline and its derivatives are firmly established as privileged scaffolds in medicinal chemistry. Their unique structural and chemical properties have enabled the development of blockbuster drugs and have opened new avenues in asymmetric synthesis.[7][10][12] The trend of incorporating proline analogues into pharmaceuticals continues to grow, with numerous new approvals in recent years.[10][11] Future research will likely focus on developing novel proline analogues with tailored electronic and steric properties to target increasingly complex biological systems, further expanding the already vast utility of this remarkable amino acid.[10][11]

References

- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) L-Proline: Applications of a Versatile Amino Acid in the Areas of Medicinal Chemistry and Organic Synthesis (2022) | Searitha C. Rodrigues [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Proline - Wikipedia [en.wikipedia.org]

- 5. Proline Derivatives and Analogs [sigmaaldrich.cn]

- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 7. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]

- 10. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. STRUCTURAL CHARACTERISTICS AND ANTIHYPERTENSIVE EFFECTS OF ANGIOTENSIN-I-CONVERTING ENZYME INHIBITORY PEPTIDES IN THE RENIN-ANGIOTENSIN AND KALLIKREIN KININ SYSTEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Novel potent hepatitis C virus NS3 serine protease inhibitors derived from proline-based macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Inhibitors of hepatitis C virus NS3.4A protease. Part 3: P2 proline variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Multitargeting application of proline-derived peptidomimetics addressing cancer-related human matrix metalloproteinase 9 and carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [ouci.dntb.gov.ua]

The Advent of Alpha-Substituted Proline Analogues: A Technical Guide to Their Discovery, Synthesis, and Application

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on peptides and proteins due to its cyclic side chain. This inherent rigidity has long made it a focal point for chemists and biologists seeking to modulate the structure and function of bioactive molecules. The strategic substitution at the alpha-carbon of the proline ring has emerged as a powerful tool in peptidomimetics and drug design. This technical guide delves into the discovery, history, synthesis, and biological implications of alpha-substituted proline analogues, providing a comprehensive resource for professionals in the field.

A Historical Journey: From Proline's Discovery to Stereoselective Synthesis

The story of alpha-substituted proline analogues begins with the discovery of proline itself. In 1900, Richard Willstätter first isolated the amino acid during his work on N-methylproline.[1] A year later, Emil Fischer also isolated proline from casein and reported its synthesis.[1] For decades, the modification of proline remained a synthetic challenge.

A watershed moment in the history of alpha-substituted proline analogues arrived in 1983 with the work of Seebach and his colleagues.[2] They introduced the concept of "self-reproduction of chirality," a groundbreaking method for the alpha-alkylation of amino acids without the loss of optical activity.[2] This elegant strategy, which involves the temporary formation of a chiral bicyclic lactam from L-proline and an aldehyde, allows for the stereoselective introduction of a substituent at the alpha-position. This pioneering work opened the door for the systematic development of a wide array of alpha-substituted proline analogues.

Synthetic Methodologies: Crafting Novel Proline Scaffolds

The synthesis of alpha-substituted proline analogues has evolved significantly since the initial breakthroughs. A variety of stereoselective methods have been developed to afford these valuable building blocks in high enantiomeric purity. Key strategies include the diastereoselective alkylation of proline enolates, phase-transfer catalysis, and cycloaddition reactions.[3]

Featured Experimental Protocol: Synthesis of (S)-2-Methylproline

The following protocol, adapted from Organic Syntheses, details a robust and well-established method for the preparation of (S)-2-methylproline, a foundational alpha-substituted proline analogue. This multi-step synthesis exemplifies the principles of stereoselective alkylation.

Experimental Workflow for the Synthesis of (S)-2-Methylproline

Caption: A simplified workflow for the three-step synthesis of (S)-2-methylproline.

Step 1: (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

-

A suspension of 40.0 g (0.347 mol) of (S)-proline in 1400 mL of pentane is prepared in a 2.5-L round-bottomed flask.

-

To this suspension, 225 mL (2.072 mol) of pivalaldehyde and 3.0 mL (38.9 mmol) of trifluoroacetic acid are added.

-

The mixture is heated at reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.

-

An additional 40.0 mL (0.368 mol) of pivalaldehyde and 1 mL of trifluoroacetic acid (13.0 mmol) are added, and reflux is continued for another 72 hours.

-

After cooling to room temperature, the reaction mixture is filtered.

-

The filtrate is concentrated under reduced pressure, and the residue is distilled to afford the desired bicyclic lactam as a colorless oil.

Step 2: (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

-

In a separate flask, a solution of lithium diisopropylamide (LDA) is prepared by mixing 18.3 mL (0.131 mol) of diisopropylamine with 120 mL of dry tetrahydrofuran (THF) under argon, cooling to -78°C, and adding 88.6 mL of a 1.6 M solution of butyllithium in hexane.

-

The prepared LDA solution is then added over 20 minutes to a solution of 20.0 g (0.109 mol) of the bicyclic lactam from Step 1 in 600 mL of dry THF, pre-cooled to -78°C.

-

After stirring at -78°C for 45 minutes, 8.8 mL (0.142 mol) of iodomethane is added over 10 minutes.

-

The reaction mixture is allowed to warm to 0°C over 3 hours, followed by the addition of 300 mL of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, washed, and the aqueous layers are extracted. The combined organic layers are dried and concentrated to yield the methylated product, which is used directly in the next step.

Step 3: (S)-2-Methylproline

-

The crude methylated lactam (20.1 g, 0.102 mol) is dissolved in 400 mL of 3 N hydrochloric acid and heated to reflux for 1 hour.

-

The water is removed under reduced pressure.

-

The residue is treated with 3 N HCl and extracted with dichloromethane to remove organic impurities.

-

The aqueous layer is concentrated, and the residue is dissolved in water and loaded onto a Dowex 50 WX8 ion-exchange column.

-

After washing the column with water, the amino acid is eluted with 3 N aqueous ammonia.

-

The fractions containing the product are collected and concentrated to yield (S)-2-methylproline.

The Influence of Alpha-Substitution on Biological Activity: A Quantitative Look

The introduction of a substituent at the alpha-position of proline has profound effects on the conformational properties of the resulting amino acid and the peptides into which it is incorporated. This modification can influence the cis/trans isomerism of the peptidyl-prolyl bond and restrict the accessible conformational space, often leading to enhanced biological activity or stability.

The following table summarizes quantitative data for select alpha-substituted proline analogues, illustrating their impact on enzyme inhibition.

| Compound/Peptide | Target Enzyme | Analogue | IC50/Ki Value | Fold Change vs. Proline Analogue | Reference |

| Boc-α-MePro -Phe-His-Leuψ[CHOHCH2]Val-Ile-Amp dicitrate | Human Plasma Renin | α-Methylproline | 1.8 nM (IC50) | Data for proline analogue not provided, but demonstrates high potency with the α-methylproline substitution. | [4] |

| Boc-Pro -Phe-His-Leuψ[CHOHCH2]Val-Ile-Amp | Human Plasma Renin | Proline | Not explicitly stated in the provided text, but the α-methylproline analogue was developed to improve metabolic stability. | - | [4] |

| Ethyl 3,4-dihydroxybenzoate (DHB) | Collagen Prolyl 4-Hydroxylase 1 | Proline Analogue (Mimic) | ~20 µM (IC50) | - | [5] |

| 2,2′-Bipyridine | Collagen Prolyl 4-Hydroxylase 1 | Proline Analogue (Mimic) | Potent inhibitor, specific IC50 not provided. | - | [5] |

Alpha-Substituted Proline Analogues in Key Biological Pathways

The unique structural features of alpha-substituted proline analogues make them valuable tools for probing and modulating complex biological processes. Two such pathways where these analogues have shown relevance are collagen biosynthesis and the Transforming Growth Factor-beta (TGF-β) signaling pathway.

The Collagen Biosynthesis Pathway

Collagen, the most abundant protein in mammals, is crucial for the structural integrity of connective tissues.[6] Its synthesis is a complex process involving numerous post-translational modifications, including the hydroxylation of proline residues, which is essential for the stability of the collagen triple helix.[6] Alpha-methylproline has been shown to stimulate collagen synthesis.[7] It is hypothesized that this analogue can induce collagen production without being incorporated into the protein, thus avoiding the formation of deficient collagen that would be rapidly degraded.[7]

Caption: Overview of the major steps in the collagen biosynthesis pathway.

The Transforming Growth Factor-beta (TGF-β) Signaling Pathway

The TGF-β signaling pathway is a crucial regulator of a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[8] Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis.[9] The pathway is initiated by the binding of a TGF-β ligand to its cell surface receptors, which triggers a phosphorylation cascade involving SMAD proteins.[8] These activated SMADs then translocate to the nucleus to regulate gene expression.[8] Given the role of proline-rich domains in protein-protein interactions within signaling cascades, alpha-substituted proline analogues represent potential tools for modulating TGF-β signaling.

Caption: The canonical TGF-β/SMAD signaling pathway.

Conclusion

The discovery and development of alpha-substituted proline analogues have provided researchers with a powerful toolkit to dissect and manipulate biological systems. From their historical roots in the clever synthetic strategies of the early 1980s to their current application as probes of complex signaling pathways and as components of therapeutic agents, these modified amino acids continue to be of significant interest. The ability to fine-tune the conformational properties of peptides and proteins by incorporating alpha-substituted prolines offers exciting opportunities for the design of novel drugs and biomaterials. As synthetic methodologies become even more sophisticated, the diversity and utility of these unique building blocks are poised to expand, promising further breakthroughs in chemical biology and medicine.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alpha-Methylproline-containing renin inhibitory peptides: in vivo evaluation in an anesthetized, ganglion-blocked, hog renin infused rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Proline-dependent regulation of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-methyl-proline restores normal levels of bone collagen Type I synthesis in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting transforming growth factor‐β signalling for cancer prevention and intervention: Recent advances in developing small molecules of natural origin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Boc-(R)-alpha-benzyl-proline in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. Boc-(R)-alpha-benzyl-proline is a proline analog that introduces a bulky benzyl group at the alpha-carbon, offering unique conformational constraints. This modification can be instrumental in designing peptides with enhanced therapeutic properties, such as increased resistance to enzymatic degradation and improved receptor binding affinity.

These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS) utilizing the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. Due to the limited availability of specific literature on this particular analog, the following protocols and data are based on established principles for sterically hindered amino acids in Boc-SPPS.

Data Presentation

The successful incorporation of sterically hindered amino acids like this compound requires careful optimization of synthesis parameters. The following tables provide typical and recommended parameters for consideration.

Table 1: Key Synthesis Parameters for this compound Incorporation

| Parameter | Recommended Value | Notes |

| Resin Type | Merrifield, PAM, MBHA | Choice depends on desired C-terminus (acid or amide). |

| Resin Substitution | 0.3 - 0.6 mmol/g | A lower substitution level is recommended to minimize steric hindrance on the solid support. |

| This compound Excess | 4 - 6 equivalents | Increased excess is necessary to drive the coupling reaction to completion due to steric bulk. |

| Coupling Reagent Excess | 4 - 6 equivalents | A higher excess of a potent coupling reagent is crucial. |

| Coupling Time | 2 - 6 hours | Extended coupling times are often required. Reaction completion should be monitored. |